molecular formula C20H20N2O4 B11144493 4-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide

4-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide

Cat. No.: B11144493
M. Wt: 352.4 g/mol
InChI Key: MRWWRDDSCGLFRC-UHFFFAOYSA-N
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Description

4-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide is a synthetic organic compound that features a pyrrole ring attached to a benzamide structure, with three methoxy groups on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Attachment to Benzamide: The pyrrole ring is then attached to the benzamide structure through a nucleophilic substitution reaction. This involves the reaction of a halogenated benzamide with the pyrrole ring in the presence of a base.

    Introduction of Methoxy Groups: The methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-pyrrol-1-yl)-N-phenylbenzamide: Lacks the methoxy groups, resulting in different chemical and biological properties.

    4-(1H-pyrrol-1-yl)-N-(3,4-dimethoxyphenyl)benzamide: Contains two methoxy groups instead of three, leading to variations in reactivity and applications.

Uniqueness

4-(1H-pyrrol-1-yl)-N-(3,4,5-trimethoxyphenyl)benzamide is unique due to the presence of three methoxy groups, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

4-pyrrol-1-yl-N-(3,4,5-trimethoxyphenyl)benzamide

InChI

InChI=1S/C20H20N2O4/c1-24-17-12-15(13-18(25-2)19(17)26-3)21-20(23)14-6-8-16(9-7-14)22-10-4-5-11-22/h4-13H,1-3H3,(H,21,23)

InChI Key

MRWWRDDSCGLFRC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=C(C=C2)N3C=CC=C3

Origin of Product

United States

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